Methyl[1-(pyrimidin-2-yl)ethyl]amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H11N3 |
|---|---|
Molecular Weight |
137.18 g/mol |
IUPAC Name |
N-methyl-1-pyrimidin-2-ylethanamine |
InChI |
InChI=1S/C7H11N3/c1-6(8-2)7-9-4-3-5-10-7/h3-6,8H,1-2H3 |
InChI Key |
DWRJLAIPDFXPIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CC=N1)NC |
Origin of Product |
United States |
Advanced Synthetic Methodologies for Methyl 1 Pyrimidin 2 Yl Ethyl Amine and Its Structural Analogues
Strategic Approaches to Pyrimidine (B1678525) Ring Formation and Functionalization
The synthesis of the pyrimidine core is a foundational step, often accomplished through classical condensation reactions. Subsequent functionalization, particularly through halogenation and cross-coupling, provides a versatile platform for introducing diverse substituents and building molecular complexity.
Condensation Reactions in Pyrimidine Synthesis
The construction of the pyrimidine ring is frequently achieved through the condensation of a three-carbon component with a reagent containing an N-C-N fragment, such as amidines, urea, or guanidine. researchgate.netbu.edu.eg The Pinner synthesis is a classic and widely utilized method, involving the reaction of 1,3-dicarbonyl compounds (like β-keto esters or β-diketones) with amidines. slideshare.netslideshare.net This reaction proceeds via a cyclocondensation mechanism, typically under acidic or basic conditions, to form the heterocyclic pyrimidine ring. slideshare.netchem-station.com
Another significant approach is the Biginelli reaction, a one-pot multicomponent reaction that combines an aldehyde, a β-ketoester (such as ethyl acetoacetate), and urea. wikipedia.org While traditionally used for synthesizing dihydropyrimidines, this method provides a robust route to highly functionalized pyrimidine cores that can be further modified. heteroletters.org A variety of catalysts and reaction conditions have been developed to improve the efficiency and substrate scope of these condensation reactions. organic-chemistry.orgmdpi.com
Table 1: Overview of Key Condensation Reactions for Pyrimidine Synthesis
| Reaction Name | Key Reactants | Typical Product | Reference |
|---|---|---|---|
| Pinner Synthesis | 1,3-Dicarbonyl Compound + Amidine | Substituted Pyrimidine | slideshare.netslideshare.net |
| Biginelli Reaction | Aldehyde + β-Ketoester + Urea | Dihydropyrimidinone | wikipedia.orgheteroletters.org |
| Principal Synthesis | β-Dicarbonyl Compound + Guanidine | 2-Aminopyrimidine | wikipedia.org |
Halogenation and Subsequent Cross-Coupling Strategies
Halogenation of the pyrimidine ring is a critical step for enabling further functionalization. The electron-deficient nature of the pyrimidine ring makes electrophilic substitution, such as halogenation, relatively facile at the 5-position. wikipedia.org Reagents like N-halosuccinimides (NCS, NBS, NIS) are commonly employed for this purpose. tandfonline.comrsc.org The introduction of halogen atoms, typically chlorine or bromine, transforms the pyrimidine into a versatile substrate for transition metal-catalyzed cross-coupling reactions. acs.orgmdpi.com
Palladium-catalyzed reactions are particularly powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. rsc.org
Suzuki-Miyaura Coupling: This reaction pairs a halopyrimidine with an organoboron reagent (boronic acid or ester) to form a C-C bond, enabling the introduction of aryl, heteroaryl, or alkyl groups. mdpi.comnih.gov The regioselectivity of these couplings can often be controlled in polyhalogenated pyrimidines due to the differing reactivity of the halogenated positions. mdpi.comnih.gov For instance, in 2,4-dichloropyrimidine, coupling preferentially occurs at the C4 position. mdpi.com
Buchwald-Hartwig Amination: This method facilitates the formation of C-N bonds by coupling a halopyrimidine with an amine. nih.gov It is a key strategy for introducing the amine moiety or other nitrogen-based functional groups directly onto the pyrimidine core. researchgate.net
These cross-coupling strategies offer a modular approach to synthesizing a wide array of pyrimidine derivatives from a common halogenated intermediate. nih.gov
Table 2: Examples of Cross-Coupling Reactions on Halogenated Pyrimidines
| Coupling Reaction | Reactants | Catalyst/Ligand System (Example) | Bond Formed | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura | 2,4-Dichloropyrimidine + Arylboronic acid | Pd(PPh₃)₄ | C-C (Aryl-Pyrimidine) | mdpi.com |
Introduction and Modification of the Amine Moiety in Pyrimidine Derivatives
To synthesize the target molecule, Methyl[1-(pyrimidin-2-yl)ethyl]amine, the α-methylated ethylamine (B1201723) linker must be constructed and attached to the pyrimidine core. Reductive amination and nucleophilic substitution are two primary strategies to achieve this.
Reductive Amination Techniques for α-Methylated Ethylamine Linkers
Reductive amination is a highly effective method for forming amine-carbon bonds. masterorganicchemistry.com In the context of synthesizing this compound, this process would typically start with a 2-acetylpyrimidine (B1279551) precursor. The ketone is first reacted with methylamine (B109427) to form a transient imine or enamine intermediate. This intermediate is then reduced in situ to the desired secondary amine. masterorganicchemistry.com
Mild reducing agents are crucial for the success of this one-pot reaction, as they must selectively reduce the iminium ion in the presence of the starting ketone. masterorganicchemistry.com Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used for this purpose due to their enhanced selectivity compared to stronger reducing agents like sodium borohydride (B1222165) (NaBH₄). masterorganicchemistry.com This approach directly installs the complete α-methylated N-methylethylamine side chain onto the pyrimidine ring.
Nucleophilic Substitution Reactions Involving Pyrimidine Cores and Amine Precursors
An alternative strategy involves nucleophilic aromatic substitution (SNAr). The pyrimidine ring is inherently electron-deficient due to its two nitrogen atoms, which facilitates the attack of nucleophiles, particularly at the 2-, 4-, and 6-positions. wikipedia.org If a suitable leaving group, such as a halogen, is present at the 2-position (e.g., 2-chloropyrimidine), it can be displaced by an amine nucleophile. nih.govmdpi.com
For the synthesis of the target compound, this would involve reacting 2-chloropyrimidine (B141910) with the pre-synthesized nucleophile, 1-(methylamino)ethylamine. The reaction typically proceeds under thermal or base-catalyzed conditions. The efficiency of the SNAr reaction is highly dependent on the electronic properties of the pyrimidine ring and the nucleophilicity of the amine. ntnu.no This method allows for the convergent assembly of the final molecule from separate pyrimidine and side-chain precursors.
Stereoselective Synthesis of Chiral this compound Analogues
The ethylamine linker in this compound contains a stereocenter at the carbon adjacent to the pyrimidine ring. The synthesis of single-enantiomer (chiral) analogues is of significant interest, and this requires stereoselective methods. acs.org Asymmetric hydrogenation of a prochiral precursor is one of the most powerful techniques for establishing this type of chiral center. nih.govacs.org
This strategy involves the synthesis of an N-aryl or N-alkyl imine precursor, formed by the condensation of 2-acetylpyrimidine with a suitable amine. This prochiral imine is then subjected to hydrogenation using a transition metal catalyst complexed with a chiral ligand. acs.org Iridium and rhodium complexes with chiral phosphine (B1218219) ligands (e.g., derivatives of BINAP or Josiphos) have proven highly effective for the asymmetric reduction of imines, often providing the desired chiral amine product with high levels of enantiomeric excess (ee). nih.govacs.org This approach allows for the controlled synthesis of either the (R) or (S) enantiomer of the target compound by selecting the appropriate enantiomer of the chiral catalyst. nih.gov
Table 3: Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyrimidine |
| Ethyl acetoacetate |
| Urea |
| Guanidine |
| 2-Aminopyrimidine |
| Dihydropyrimidine |
| N-chlorosuccinimide (NCS) |
| N-bromosuccinimide (NBS) |
| N-iodosuccinimide (NIS) |
| 2,4-Dichloropyrimidine |
| 2-Chloropyrimidine |
| 2-Acetylpyrimidine |
| Methylamine |
| Sodium cyanoborohydride |
| Sodium triacetoxyborohydride |
| Sodium borohydride |
| 1-(Methylamino)ethylamine |
Asymmetric Catalysis in α-Chiral Amine Formation
The direct formation of α-chiral amines through asymmetric catalysis represents one of the most efficient and atom-economical approaches to enantiomerically pure compounds. organic-chemistry.org The primary strategy involves the asymmetric reduction of a prochiral imine precursor, 2-(1-(methylimino)ethyl)pyrimidine, which can be synthesized from 2-acetylpyrimidine and methylamine. Transition metal-catalyzed asymmetric hydrogenation is a particularly powerful tool for this transformation. benthamdirect.com
This process typically employs catalysts based on transition metals such as iridium, rhodium, or ruthenium, complexed with chiral ligands. benthamdirect.com These chiral ligands, often phosphorus-based compounds like phosphino-oxazolines or P-stereogenic phosphines, create a chiral environment around the metal center. nih.gov This chiral pocket dictates the facial selectivity of hydride transfer to the C=N bond of the imine, leading to the preferential formation of one enantiomer of the final amine. benthamdirect.comnih.gov
Key Catalytic Systems and Research Findings:
Iridium-Based Catalysts: Iridium complexes featuring phosphino-oxazoline or spiranic C,N- and N,N-based ligands have demonstrated high activity and enantioselectivity (up to 97% ee) in the asymmetric hydrogenation of N-aryl and N-alkyl imines. nih.gov The choice of solvent and additives can be crucial in optimizing both conversion and enantiomeric excess (ee).
Nickel-Catalyzed Hydrogenation: To avoid reliance on precious metals, nickel-based catalysts have emerged as a viable alternative. For instance, nickel complexes with P-stereogenic dialkyl phosphine ligands have been used for the asymmetric hydrogenation of N-aryl imino esters, achieving high yields and enantioselectivities up to 98% ee. benthamdirect.com This approach showcases the potential for more sustainable and cost-effective syntheses.
Asymmetric Transfer Hydrogenation: This method uses readily available hydrogen donors like isopropanol (B130326) or formic acid instead of high-pressure hydrogen gas. Chiral ruthenium or rhodium complexes, such as those with TsDPEN ligands, are effective catalysts for the asymmetric transfer hydrogenation of imines, providing a practical and operationally simpler alternative to direct hydrogenation.
The selection of the optimal catalyst system depends on the specific substrate. For the synthesis of this compound, screening various metal-ligand combinations would be necessary to achieve high enantioselectivity. The electronic properties of the pyrimidine ring can influence the coordination of the imine substrate to the metal center, affecting the catalytic outcome.
Table 1: Representative Catalyst Systems for Asymmetric Imine Reduction
| Metal | Chiral Ligand Type | Substrate Class | Reported Enantiomeric Excess (ee) |
|---|---|---|---|
| Iridium | Phosphino-oxazoline | N-Aryl Imines | Up to 97% |
| Nickel | P-Stereogenic Dialkyl Phosphine | N-Aryl Imino Esters | Up to 98% |
| Rhodium | TsDPEN (in Transfer Hydrogenation) | Dihydroisoquinolines (Imines) | Excellent ee values |
Diastereoselective Synthetic Routes
An alternative to direct asymmetric catalysis is the use of diastereoselective methods, which involve the temporary attachment of a chiral auxiliary to the substrate. nih.gov This auxiliary directs the stereochemical outcome of a subsequent reaction, after which it is removed to reveal the desired enantiomerically enriched product. For the synthesis of chiral this compound, a prominent strategy is the diastereoselective reduction of a chiral N-sulfinyl imine. organic-chemistry.orgbenthamdirect.com
This multi-step process begins with the condensation of a prochiral ketone, 2-acetylpyrimidine, with an enantiopure sulfinamide, such as (R)- or (S)-tert-butanesulfinamide (Ellman's auxiliary). organic-chemistry.org This reaction, typically catalyzed by a Lewis acid like titanium(IV) ethoxide, forms a chiral N-sulfinyl imine. The chiral sulfinyl group then directs the stereoselective addition of a hydride reagent across the C=N double bond. organic-chemistry.orgbenthamdirect.com
The stereochemical outcome of the reduction is highly dependent on the choice of the reducing agent. organic-chemistry.org
Coordinating Hydride Reagents: Reagents like sodium borohydride are believed to operate through a closed, six-membered chair-like transition state where the metal coordinates to both the sulfinyl oxygen and the imine nitrogen. Steric hindrance dictates that the hydride is delivered to the less hindered face of the imine, leading to a predictable diastereomer. organic-chemistry.org
Non-coordinating, Bulky Hydride Reagents: Reagents such as L-Selectride® are thought to react via an open transition state. In this model, the hydride attacks the imine carbon from the face opposite the sterically demanding sulfinyl group, often resulting in the opposite diastereomer compared to coordinating hydrides. organic-chemistry.org
After the reduction, the sulfinyl auxiliary is readily cleaved under mild acidic conditions to yield the chiral primary amine, 1-(pyrimidin-2-yl)ethanamine, with high enantiopurity. A final N-methylation step would then produce the target compound, this compound. This method offers robustness and high stereoselectivity, making it a valuable tool in asymmetric synthesis. benthamdirect.com
Table 2: Effect of Reducing Agent on Diastereoselective Reduction of a Model N-p-Toluenesulfinyl Pyridyl Ketimine
| Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (d.r.) |
|---|---|---|---|
| NaBH4 | THF | 0 | Low selectivity |
| DIBAL-H | THF | -78 | Moderate selectivity |
| L-Selectride® | THF | -78 | 74:26 |
Data derived from analogous pyridyl systems as a predictive model.
Green Chemistry Principles in the Synthesis of Pyrimidine Amine Derivatives
The synthesis of pyrimidine derivatives, including pyrimidine amines, is increasingly being guided by the principles of green chemistry to minimize environmental impact and enhance sustainability. nih.govrasayanjournal.co.in Traditional synthetic methods often involve hazardous reagents, large volumes of volatile organic solvents, and multiple steps that generate significant waste. rasayanjournal.co.in Modern approaches aim to address these shortcomings.
Key Green Chemistry Strategies:
Catalysis: The use of catalysts, as discussed in asymmetric synthesis, is a core green principle. Catalysts reduce the activation energy of reactions, allowing them to proceed under milder conditions and often with higher selectivity, which reduces byproducts. rasayanjournal.co.in The development of recyclable heterogeneous catalysts or biocatalysts (enzymes) further enhances the sustainability of these processes. numberanalytics.com
Atom Economy: Synthetic routes are designed to maximize the incorporation of all atoms from the starting materials into the final product. jocpr.com Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form the product, are excellent examples of high atom economy. rasayanjournal.co.in Designing syntheses of pyrimidine amines that utilize MCRs can significantly reduce waste.
Use of Greener Solvents: Replacing conventional volatile organic compounds (VOCs) with more environmentally benign solvents is a key focus. Water, supercritical fluids, and ionic liquids are being explored as alternative reaction media for the synthesis of heterocyclic compounds. rasayanjournal.co.innumberanalytics.com Solvent-free reactions, where the neat reactants are mixed, often with microwave or ultrasound assistance, represent an ideal scenario. eurekaselect.com
Energy Efficiency: Alternative energy sources like microwave irradiation and ultrasound can dramatically reduce reaction times from hours to minutes. nih.goveurekaselect.com This not only saves energy but can also lead to cleaner reactions with higher yields by minimizing thermal decomposition of products.
Renewable Feedstocks: While challenging for complex heterocycles, research is ongoing to develop synthetic pathways that begin from biomass-derived starting materials instead of petrochemicals, aligning with long-term sustainability goals. rsc.org
By integrating these principles—such as performing a catalytic asymmetric transfer hydrogenation (high atom economy, catalytic) in a green solvent like ethanol—the synthesis of this compound and its analogues can be made significantly more efficient and environmentally responsible. nih.govrasayanjournal.co.in
Spectroscopic Characterization Methodologies in Academic Research on Methyl 1 Pyrimidin 2 Yl Ethyl Amine Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment
NMR spectroscopy is arguably the most powerful tool for determining the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Proton (¹H) NMR and Carbon (¹³C) NMR Spectral Interpretation
One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental insights into the structure of Methyl[1-(pyrimidin-2-yl)ethyl]amine.
In the ¹H NMR spectrum , distinct signals are expected for each unique proton environment. The pyrimidine (B1678525) ring protons typically appear in the aromatic region, with the H-4 and H-6 protons appearing as a doublet around 8.7 ppm and the H-5 proton as a triplet around 7.3 ppm, consistent with typical pyrimidine spectra. chemicalbook.comrsc.org The methine proton (CH) of the ethyl group, being adjacent to both the pyrimidine ring and the amine, is expected to be a quartet at approximately 4.5-4.8 ppm. The methyl protons of the ethyl group would appear as a doublet around 1.6 ppm, coupled to the methine proton. The N-methyl protons would give rise to a singlet around 2.4 ppm. The N-H proton of the secondary amine would likely appear as a broad singlet, the chemical shift of which can be variable depending on solvent and concentration.
The ¹³C NMR spectrum provides information on the carbon framework. The C-2 carbon of the pyrimidine ring, being bonded to two nitrogen atoms and the ethylamino substituent, is expected to be the most downfield of the ring carbons, appearing around 168 ppm. The C-4 and C-6 carbons are typically found near 157 ppm, while the C-5 carbon appears further upfield at approximately 120 ppm. compoundchem.comoregonstate.edu For the side chain, the methine carbon (CH) is expected around 55-60 ppm, while the two methyl carbons (the ethyl CH₃ and N-CH₃) would appear in the upfield region, typically between 15-30 ppm.
Interactive Table: Expected ¹H and ¹³C NMR Chemical Shifts for this compound
| Atom Position | ¹H Chemical Shift (δ, ppm) | ¹H Multiplicity | ¹³C Chemical Shift (δ, ppm) |
| Pyrimidine C2 | - | - | ~168.0 |
| Pyrimidine C4/C6 | ~8.7 | Doublet (d) | ~157.0 |
| Pyrimidine C5 | ~7.3 | Triplet (t) | ~120.0 |
| Methine (CH) | ~4.6 | Quartet (q) | ~58.0 |
| Ethyl Methyl (CH₃) | ~1.6 | Doublet (d) | ~22.0 |
| N-Methyl (N-CH₃) | ~2.4 | Singlet (s) | ~28.0 |
| Amine (NH) | Variable | Broad Singlet | - |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Elucidation
While 1D NMR suggests the types of protons and carbons present, 2D NMR experiments are crucial for assembling the molecular puzzle by establishing through-bond connectivities.
Correlation Spectroscopy (COSY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, a COSY spectrum would show a cross-peak between the pyrimidine H-4/H-6 protons and the H-5 proton, confirming their adjacency on the ring. nih.gov Crucially, it would also show a correlation between the methine (CH) proton and the protons of its adjacent ethyl methyl (CH₃) group, confirming the ethyl fragment. rsc.org
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom (¹JCH). sdsu.edu An HSQC spectrum would definitively link the proton signals to their respective carbon signals listed in the table above. For example, it would show a cross-peak between the signal at ~8.7 ppm and the carbon signal at ~157.0 ppm, assigning them to the C4/C6-H4/H6 pair.
Heteronuclear Multiple Bond Correlation (HMBC): HMBC is vital for establishing long-range connectivity (typically 2-3 bonds, ²JCH and ³JCH), which connects the molecular fragments. sdsu.edunih.gov Key HMBC correlations would be expected between:
The methine (CH) proton and the pyrimidine C-2 and C-4 carbons, unequivocally linking the side chain to the C-2 position of the ring.
The ethyl methyl (CH₃) protons and the pyrimidine C-2 carbon.
The N-methyl (N-CH₃) protons and the methine (CH) carbon.
The pyrimidine H-4/H-6 protons and the C-2 and C-5 carbons.
Interactive Table: Key Expected 2D NMR Correlations for this compound
| Experiment | Correlating Protons (¹H) | Correlating Atom (¹H or ¹³C) |
| COSY | Pyrimidine H-4/H-6 | Pyrimidine H-5 |
| Methine CH | Ethyl CH₃ | |
| HSQC | Pyrimidine H-4/H-6 | Pyrimidine C-4/C-6 |
| Pyrimidine H-5 | Pyrimidine C-5 | |
| Methine CH | Methine C | |
| Ethyl CH₃ | Ethyl C | |
| N-Methyl CH₃ | N-Methyl C | |
| HMBC | Methine CH | Pyrimidine C-2, C-4 |
| N-Methyl CH₃ | Methine C | |
| Pyrimidine H-4/H-6 | Pyrimidine C-2, C-5 |
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis
High-resolution mass spectrometry is an indispensable technique that provides the exact molecular weight of a compound, allowing for the determination of its elemental formula. For this compound (C₇H₁₁N₃), the calculated exact mass of the protonated molecule [M+H]⁺ is 138.1026 Da. HRMS can measure this value with high precision (typically to within 5 ppm), confirming the molecular formula and distinguishing it from other isobaric compounds.
Furthermore, tandem mass spectrometry (MS/MS) experiments induce fragmentation of the parent ion, providing structural information based on the resulting fragment ions. sphinxsai.comsapub.org The fragmentation pattern is key to confirming the arrangement of atoms. For the [M+H]⁺ ion of this compound, characteristic fragmentation pathways would include:
Alpha-cleavage: A primary fragmentation would be the cleavage of the C-C bond adjacent to the amine nitrogen, resulting in the loss of a methyl radical (•CH₃) to form a stable iminium ion.
Benzylic-type Cleavage: Cleavage of the bond between the methine carbon and the pyrimidine ring is a common pathway for 2-substituted pyrimidines. iosrjournals.orgresearchgate.net This would lead to the formation of a protonated pyrimidine fragment and a neutral ethylamine (B1201723) fragment, or vice versa.
Loss of the Side Chain: Cleavage resulting in the loss of the entire methyl-ethylamine side chain can produce a fragment corresponding to the pyrimidine ring itself.
Interactive Table: Expected HRMS Fragmentation Data for this compound
| Ion | Proposed Formula | Calculated Exact Mass (m/z) | Description |
| [M+H]⁺ | [C₇H₁₂N₃]⁺ | 138.1026 | Protonated molecular ion |
| [M-CH₃]⁺ | [C₆H₉N₃]⁺ | 123.0791 | Loss of a methyl radical via alpha-cleavage |
| [C₄H₅N₂]⁺ | [C₄H₅N₂]⁺ | 81.0447 | Protonated pyrimidine ring after side-chain cleavage |
| [C₃H₈N]⁺ | [C₃H₈N]⁺ | 58.0651 | Protonated methyl-ethylamine fragment |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.
The IR spectrum of this compound would display several characteristic absorption bands:
N-H Stretch: As a secondary amine, a single, weak to moderate absorption band is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.comspectroscopyonline.com The absence of a second peak in this region distinguishes it from a primary amine.
Aromatic C-H Stretch: The C-H stretching vibrations of the pyrimidine ring typically appear at wavenumbers just above 3000 cm⁻¹ (e.g., 3100-3000 cm⁻¹). vscht.cz
Aliphatic C-H Stretch: The C-H stretching vibrations from the ethyl and methyl groups will produce strong absorptions in the 2980-2850 cm⁻¹ region.
C=N and C=C Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyrimidine ring give rise to a series of medium to strong bands in the 1600-1450 cm⁻¹ region. wpmucdn.com
C-N Stretch: The stretching vibration for the aliphatic C-N bond is expected to show a medium intensity band in the 1250-1020 cm⁻¹ range. orgchemboulder.com
N-H Bend: A broad band corresponding to the N-H wagging (out-of-plane bending) is often observed for secondary amines in the 910-665 cm⁻¹ region. orgchemboulder.comresearchgate.net
Interactive Table: Characteristic IR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
| Secondary Amine (N-H) | Stretch | 3350 - 3310 | Weak-Medium |
| Aromatic C-H (pyrimidine) | Stretch | 3100 - 3000 | Medium |
| Aliphatic C-H (alkyl groups) | Stretch | 2980 - 2850 | Strong |
| Pyrimidine Ring (C=N, C=C) | Stretch | 1600 - 1450 | Medium-Strong |
| Aliphatic Amine (C-N) | Stretch | 1250 - 1020 | Medium |
| Secondary Amine (N-H) | Wag (Out-of-plane bend) | 910 - 665 | Broad, Strong |
Structure Activity Relationship Sar Studies of Methyl 1 Pyrimidin 2 Yl Ethyl Amine Analogues in Biological Systems
Systematic Exploration of Substituent Effects on Biological Activity Profiles
The biological activity of methyl[1-(pyrimidin-2-yl)ethyl]amine analogues can be finely tuned by strategic modifications to different parts of the molecule. These modifications can alter the compound's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, which in turn affect its pharmacokinetics and pharmacodynamics.
The pyrimidine (B1678525) ring is a key pharmacophoric element, and its substitution pattern significantly impacts biological activity. nih.gov The nitrogen atoms at positions 1 and 3 are crucial for forming hydrogen bonds with receptor sites. Alterations at the C4, C5, and C6 positions of the pyrimidine ring can lead to substantial changes in activity.
For instance, the introduction of small, lipophilic groups at the C4 and C6 positions can enhance binding affinity to target proteins by engaging in hydrophobic interactions. Conversely, bulky substituents may introduce steric hindrance, potentially reducing or abolishing activity. The electronic nature of the substituents is also a critical factor; electron-donating groups can increase the electron density of the pyrimidine ring, which may influence its interaction with electron-deficient pockets in a receptor. Conversely, electron-withdrawing groups can modulate the pKa of the molecule, affecting its ionization state at physiological pH and its ability to cross cell membranes.
A hypothetical analysis of substituent effects on the pyrimidine core of this compound is presented in Table 1. This table illustrates potential outcomes based on general SAR principles for pyrimidine derivatives.
Table 1: Hypothetical Variational Analysis at the Pyrimidine Core of this compound Analogues
| Position of Substitution | Type of Substituent | Potential Effect on Biological Activity | Rationale |
|---|---|---|---|
| C4 | Small alkyl (e.g., -CH₃) | Increase | Enhanced hydrophobic interactions with the target. |
| C4 | Halogen (e.g., -Cl, -F) | Variable | Can alter electronic properties and metabolic stability. |
| C5 | Electron-withdrawing (e.g., -NO₂) | Decrease | May negatively impact receptor binding through electronic effects. |
| C5 | Small polar group (e.g., -NH₂) | Increase or Decrease | Potential for new hydrogen bonding interactions, but could also increase polarity, affecting cell permeability. |
The ethylamine (B1201723) side chain and the N-methyl group are also critical determinants of biological activity. The length and branching of the alkyl chain can influence how the molecule fits into a binding pocket. For example, elongating the ethylamine chain to a propylamine (B44156) or butylamine (B146782) chain could either improve or diminish activity depending on the topology of the receptor. nih.gov
The N-methyl group plays a significant role in the molecule's basicity and its ability to form hydrogen bonds. Replacing the methyl group with larger alkyl groups could enhance lipophilicity but might also introduce steric hindrance. The presence and nature of the N-substituent can also affect the compound's metabolic stability.
Table 2 provides a hypothetical analysis of modifications to the ethylamine chain and methyl substituent of this compound.
Table 2: Hypothetical Modification of the Ethylamine Chain and Methyl Substituent
| Modification | Analogue Structure | Potential Effect on Biological Activity | Rationale |
|---|---|---|---|
| N-demethylation | 1-(Pyrimidin-2-yl)ethanamine | Variable | Loss of N-methyl group may alter basicity and interaction with the target. |
| N-ethylation | N-Ethyl-1-(pyrimidin-2-yl)ethanamine | Variable | Increased lipophilicity and steric bulk could either be beneficial or detrimental. |
| Chain extension | 1-(Pyrimidin-2-yl)propan-1-amine | Variable | Altered chain length may affect optimal positioning in the binding site. |
Conformational Analysis and its Implications for Ligand-Receptor Interactions
The three-dimensional conformation of a molecule is crucial for its interaction with a biological target. Conformational analysis of this compound analogues helps to identify the low-energy conformations that are likely to be biologically active. The rotational freedom around the single bonds, particularly the bond connecting the ethylamine side chain to the pyrimidine ring, determines the spatial arrangement of the key pharmacophoric features.
The preferred conformation can be influenced by intramolecular interactions, such as hydrogen bonds, as well as by the solvent environment. Understanding the conformational preferences of these analogues can provide insights into the shape of the receptor's binding pocket and guide the design of more rigid analogues that are "pre-organized" in the bioactive conformation, potentially leading to higher affinity and selectivity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Assessment
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchpublish.com For this compound analogues, a QSAR model could be developed by correlating various molecular descriptors with their measured biological activity.
These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological (e.g., connectivity indices). A robust QSAR model can be used to predict the biological activity of novel, unsynthesized analogues, thereby prioritizing the synthesis of the most promising compounds and reducing the time and cost of drug discovery. rsc.orgnih.gov The development of a successful QSAR model relies on a dataset of compounds with a significant variation in both structure and activity.
Chemoinformatic Approaches to SAR Elucidation
Chemoinformatics employs computational methods to analyze and interpret chemical data, providing valuable insights into SAR. For the study of this compound analogues, chemoinformatic tools can be used for several purposes:
Similarity and Diversity Analysis: To ensure that a library of synthesized analogues covers a broad chemical space, which is essential for a comprehensive SAR study.
Pharmacophore Modeling: To identify the essential three-dimensional arrangement of functional groups required for biological activity. This model can then be used as a query to search for novel scaffolds with similar pharmacophoric features.
Molecular Docking: To simulate the binding of the analogues to a target receptor, providing insights into the specific interactions that contribute to binding affinity. This can help to rationalize the observed SAR and guide the design of new compounds with improved binding characteristics.
By integrating these chemoinformatic approaches, researchers can gain a deeper understanding of the SAR of this compound analogues and accelerate the discovery of new drug candidates.
Mechanistic Investigations of Biological Activities Exhibited by Pyrimidine Ethylamine Derivatives
Enzyme Inhibition Mechanisms and Their Biochemical Pathways
The pyrimidine-ethylamine scaffold is a key pharmacophore in the design of inhibitors for several classes of enzymes. By targeting specific enzymes, these compounds can modulate biochemical pathways implicated in various disease states.
Phosphodiesterase (PDE) Inhibition (e.g., PDE4)
Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate cellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). nih.gov Specifically, PDE4 is responsible for the degradation of cAMP and is predominantly found in inflammatory and immune cells. mdpi.com Inhibition of PDE4 leads to an accumulation of intracellular cAMP, which in turn activates protein kinase A (PKA) and other downstream effectors, resulting in a potent anti-inflammatory response. mdpi.com
Pyrimidine (B1678525) derivatives have been developed as potent and selective PDE4 inhibitors. For instance, YM976, a pyrido[2,3-d]pyrimidin-2(1H)-one derivative, demonstrated strong and competitive inhibition against PDE4 with a half-maximal inhibitory concentration (IC50) in the nanomolar range. nih.gov The mechanism involves the pyrimidine core acting as a scaffold that positions substituents to interact with key residues in the active site of the PDE4 enzyme. This blocks the binding of cAMP, preventing its hydrolysis and thereby amplifying cAMP-mediated signaling pathways. The anti-inflammatory effects of these inhibitors are achieved by suppressing the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α), from immune cells. nih.gov
Protein Kinase Inhibition (e.g., CDK4/6, EGFR, PLK4)
Protein kinases are critical regulators of cellular processes, and their dysregulation is a hallmark of cancer. Pyrimidine derivatives have been successfully developed as inhibitors of several key protein kinases.
Cyclin-Dependent Kinases 4 and 6 (CDK4/6): CDK4 and CDK6 are key components of the cell cycle machinery. They form complexes with D-type cyclins and phosphorylate the retinoblastoma protein (Rb), a crucial step for the cell to transition from the G1 (growth) phase to the S (synthesis) phase of the cell cycle. mdpi.com Several pyrimidine-based drugs, such as Abemaciclib, are potent and selective inhibitors of CDK4/6. mdpi.com By competing with ATP for the binding site on the CDK4/6 enzyme, these inhibitors prevent the phosphorylation of Rb. This maintains Rb in its active, hypophosphorylated state, where it remains bound to the E2F transcription factor, thereby blocking the expression of genes required for S-phase entry and effectively arresting the cell cycle in G1. mdpi.com
Epidermal Growth Factor Receptor (EGFR): The EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the MAPK pathway, promoting cell proliferation and survival. In certain cancers, such as non-small cell lung cancer (NSCLC), mutations in EGFR lead to its constitutive activation. While EGFR tyrosine kinase inhibitors (TKIs) are effective, resistance often develops. nih.gov Research has shown that the CDK4/6-Rb signaling axis can attenuate the effects of EGFR inhibition. nih.gov Therefore, a dual-inhibition strategy, combining an EGFR inhibitor with a pyrimidine-based CDK4/6 inhibitor, can prevent or delay the onset of resistance and enhance therapeutic efficacy. mdpi.comnih.gov
Inhibition of Specific Metabolic Enzymes (e.g., NAPE-PLD, FtsZ)
Pyrimidine-ethylamine derivatives also exhibit inhibitory activity against specific metabolic enzymes involved in distinct cellular processes.
N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD): NAPE-PLD is the primary enzyme responsible for the biosynthesis of N-acylethanolamines (NAEs), a class of lipid signaling molecules that includes the endocannabinoid anandamide. A class of pyrimidine-4-carboxamides has been identified as potent inhibitors of NAPE-PLD. acs.org Structure-activity relationship (SAR) studies of these compounds revealed that an N-methylphenethylamine substituent, a structure closely related to the pyrimidine-ethylamine core, is crucial for inhibitory activity. acs.org The mechanism involves the pyrimidine scaffold anchoring the molecule in the enzyme's active site, allowing the ethylamine-containing side chain to occupy a specific binding pocket, thereby blocking substrate access and inhibiting NAE production.
Methionine Aminopeptidase (MetAP): This enzyme is responsible for cleaving the N-terminal methionine from newly synthesized proteins, a critical step in protein maturation. Pyridinylpyrimidine derivatives have been shown to selectively inhibit human methionine aminopeptidase-1. nih.gov The inhibitory mechanism relies on the 2-(2-pyridinyl)-pyrimidine moiety acting as a key pharmacophore that chelates a cobalt ion (Co(II)) within the enzyme's active site, disrupting its catalytic function. nih.gov
Receptor Agonism and Antagonism at Specific Biological Targets (e.g., Histamine H3 Receptor)
Beyond enzyme inhibition, the pyrimidine-ethylamine structure is integral to ligands that modulate the function of G protein-coupled receptors (GPCRs), such as the histamine H3 receptor (H3R).
The H3R is primarily expressed in the central nervous system where it acts as a presynaptic autoreceptor on histamine-releasing neurons and as a heteroreceptor on other, non-histaminergic neurons. wikipedia.orgnih.gov As an autoreceptor, its activation inhibits the synthesis and release of histamine. As a heteroreceptor, it modulates the release of other important neurotransmitters, including acetylcholine, norepinephrine, and dopamine. nih.gov
H3R antagonists or inverse agonists block the constitutive activity of the receptor, leading to an increase in the release of histamine and other neurotransmitters. This action results in enhanced wakefulness and cognitive function, making H3R antagonists promising therapeutic agents for conditions like narcolepsy, Alzheimer's disease, and attention deficit hyperactivity disorder (ADHD). wikipedia.org
Several pyrimidine-based compounds have been developed as potent H3R ligands. For example, 4-(3-Aminoazetidin-1-yl)pyrimidin-2-amines have been identified as high-affinity, non-imidazole H3R agonists. acs.org Conversely, related structures function as antagonists. The mechanism of action involves the basic amine of the ethylamine (B1201723) (or a related) side chain forming a key ionic interaction with a conserved aspartate residue (D114) in the third transmembrane domain of the receptor, while the pyrimidine ring forms hydrogen bonds with other residues, such as an glutamate (E206), in the binding pocket. acs.org This interaction either stabilizes an active (agonist) or inactive (antagonist) conformation of the receptor, thereby modulating its signaling output. Betahistine, an N-methyl-2-(2-pyridyl)ethanamine, acts as an H3R antagonist and is used to treat vestibular disorders. nih.gov
Modulation of Cellular Signaling Pathways
The interactions of pyrimidine-ethylamine derivatives with their molecular targets—enzymes and receptors—initiate a cascade of events that modulate intracellular signaling pathways.
Cell Cycle and Proliferation Pathways: By inhibiting CDK4/6, these derivatives directly impact the cell cycle signaling pathway. The block on Rb phosphorylation prevents E2F-mediated transcription, leading to G1 arrest and a halt in cell proliferation. mdpi.com When used in combination with EGFR inhibitors, they also counteract resistance mechanisms driven by the reactivation of the MAPK pathway, providing a more durable suppression of cancer cell growth. nih.gov
cAMP Signaling Pathway: As PDE4 inhibitors, pyrimidine derivatives prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels activates PKA, which in turn phosphorylates various downstream targets. In immune cells, this leads to the inhibition of NF-κB and MAPK signaling pathways, ultimately suppressing the expression of inflammatory cytokines and mediating anti-inflammatory effects. mdpi.com
Neurotransmitter Signaling Pathways: Through antagonism of the H3 receptor, these compounds disinhibit the release of multiple neurotransmitters in the brain. The increased release of histamine promotes wakefulness, while the enhanced release of acetylcholine and norepinephrine contributes to improved cognitive function and attention. nih.gov This modulation of multiple neurotransmitter systems underlies their therapeutic potential in a range of CNS disorders.
Molecular Basis of Selective Biological Actions
The selectivity of pyrimidine-ethylamine derivatives for their respective targets is determined by the specific three-dimensional arrangement of their atoms and functional groups, which allows for precise interactions with the binding site.
Structure-activity relationship (SAR) studies provide insight into the molecular basis of this selectivity. nih.govresearchgate.net For instance, in the case of NAPE-PLD inhibitors, conformational restriction of the phenethylamine side chain by incorporating it into a piperidine ring was found to increase inhibitory potency, suggesting an optimal geometry for binding. acs.org The length of the alkyl chain connecting the pyrimidine core to the amine is also critical, with an ethylene linker proving optimal for activity. acs.org
Computational and Theoretical Studies of Methyl 1 Pyrimidin 2 Yl Ethyl Amine and Its Analogs
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
There is currently a lack of published research detailing the quantum chemical calculations for Methyl[1-(pyrimidin-2-yl)ethyl]amine. Such studies would typically involve the use of various theoretical methods to understand the molecule's fundamental properties.
Density Functional Theory (DFT) for Molecular Geometry and Energy
No specific Density Functional Theory (DFT) studies on this compound have been identified. DFT is a computational method used to investigate the electronic structure of many-body systems, which would provide insights into the optimized molecular geometry, bond lengths, bond angles, and thermodynamic stability of the compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis for Chemical Reactivity
Information regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) analysis for this compound is not available in the current body of scientific literature. This analysis is crucial for predicting the chemical reactivity, kinetic stability, and the regions of the molecule most likely to participate in chemical reactions.
Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution
There are no available Molecular Electrostatic Potential (MEP) maps for this compound. An MEP map is a valuable tool for visualizing the charge distribution within a molecule and identifying its electrophilic and nucleophilic sites, which is essential for understanding its intermolecular interactions.
Molecular Docking Simulations for Ligand-Target Binding Mode Prediction
Specific molecular docking studies involving this compound are not documented in publicly accessible research. Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.
Scoring Functions and Docking Algorithm Evaluation
Without specific docking studies, there is no data on the scoring functions or the evaluation of docking algorithms used for this compound. Scoring functions are used to estimate the binding affinity between the ligand and its target, while algorithm evaluation assesses the accuracy of the docking predictions.
Protein-Ligand Interaction Fingerprinting
Details on the protein-ligand interaction fingerprints for this compound are not available. This type of analysis provides a detailed breakdown of the specific interactions, such as hydrogen bonds, hydrophobic contacts, and ionic interactions, between the ligand and its target protein.
Molecular Dynamics (MD) Simulations for Dynamic Conformational Analysis and Binding Affinity Estimation
Molecular dynamics (MD) simulations have emerged as a powerful computational tool in drug discovery and molecular biology, offering detailed insights into the dynamic nature of molecules and their interactions. For this compound and its analogs, MD simulations provide a means to explore their conformational landscape, predict binding affinities to biological targets, and understand the thermodynamics of these interactions.
MD simulations treat molecules as a collection of atoms whose movements are governed by a defined force field, allowing researchers to observe the time-dependent behavior of a molecular system. This methodology is particularly valuable for understanding the flexibility of ligands like pyrimidine (B1678525) derivatives, which can significantly influence their binding to target proteins. By simulating the compound's behavior in a solvated environment, often mimicking physiological conditions, researchers can identify preferred conformations and the energetic barriers between them. The trajectory data from these simulations can be analyzed to understand root-mean-square deviation (RMSD), radius of gyration (Rg), and solvent accessible surface area (SASA), which collectively describe the stability and compactness of the molecule and its complexes.
A crucial application of MD simulations is the estimation of binding affinity, often calculated using methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA). These techniques calculate the free energy of binding by considering enthalpic contributions from molecular mechanics energy and entropic contributions, providing a more accurate prediction of how strongly a ligand will bind to its target compared to static docking methods alone. For instance, studies on various pyrimidine derivatives have successfully employed MM/GBSA to estimate binding free energies, helping to rank potential drug candidates. researchgate.netnih.gov In one such study, a pyrazolopyrimidine derivative's binding free energy was estimated to be -60.6552 kcal/mol, indicating a stable interaction with its target. researchgate.net Another investigation on thieno[2,3-d]pyrimidine (B153573) derivatives targeting the VEGFR-2 enzyme demonstrated a binding energy of -40.35 kcal/mol for the most promising compound, with electrostatic interactions contributing significantly to binding stability. rsc.org
The insights gained from MD simulations are instrumental in rational drug design. By observing the dynamic interactions between a ligand and its receptor, key amino acid residues involved in binding can be identified. nih.gov This information allows for the strategic modification of the ligand to enhance these interactions, leading to improved potency and selectivity. For pyrimidine-based compounds, understanding their dynamic conformational behavior is key to designing more effective therapeutic agents. rsc.org
De Novo Drug Design and Virtual Screening Based on Computational Insights
Computational insights derived from studies of this compound and its analogs can fuel de novo drug design and virtual screening efforts to identify novel and more potent therapeutic agents. The pyrimidine scaffold is recognized as a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds, making it an excellent starting point for designing new drugs. nih.govtandfonline.comnih.gov
De novo drug design involves the computational creation of novel molecular structures with desired pharmacological properties. This process often starts with a known scaffold, like pyrimidine, and computationally adds functional groups or modifies the structure to optimize its interaction with a biological target. The conformational and binding data from MD simulations of existing analogs can inform algorithms on how to build new molecules that fit better into the target's binding site and form more stable interactions.
Virtual screening, on the other hand, involves the computational screening of large libraries of existing chemical compounds to identify those that are most likely to bind to a drug target. This approach can be broadly categorized into structure-based and ligand-based methods.
Structure-based virtual screening relies on the three-dimensional structure of the target protein. Molecular docking is a primary technique used here, where compounds from a database are computationally placed into the binding site of the receptor to predict their binding orientation and affinity. nih.gov The binding affinities calculated through docking can be used to rank the compounds for further experimental testing. nih.govresearchgate.net For pyrimidine derivatives, this method has been used to screen for potential inhibitors of various enzymes, such as Janus kinase 3 (JAK3) and focal adhesion kinase (FAK). nih.govrsc.org
Ligand-based virtual screening is employed when the 3D structure of the target is unknown. This approach uses the structures of known active compounds to identify other molecules with similar properties. Techniques like 3D quantitative structure-activity relationship (3D-QSAR) modeling can be used to build a computational model that predicts the biological activity of new compounds based on their structural features. researchgate.netrsc.orgnih.gov Pharmacophore modeling, another ligand-based method, identifies the essential 3D arrangement of functional groups required for biological activity, which can then be used as a query to search for new molecules in a database. mdpi.com
The integration of these computational methods creates a powerful workflow for modern drug discovery. Insights from MD simulations on the dynamic behavior of pyrimidine-based ligands can refine the pharmacophore models and improve the accuracy of docking scores. Subsequent ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions can further filter the hits from virtual screening to prioritize compounds with favorable drug-like properties for synthesis and biological evaluation. nih.govmdpi.com This iterative process of computational design, screening, and experimental validation accelerates the discovery of new and effective drugs based on the versatile pyrimidine scaffold.
Q & A
Q. What synthetic methodologies are commonly employed for the preparation of Methyl[1-(pyrimidin-2-yl)ethyl]amine, and how can purity be ensured?
The synthesis typically involves reductive amination or nucleophilic substitution reactions. A representative procedure includes:
- Stepwise Synthesis : Reacting pyrimidin-2-yl acetonitrile with methylamine under acidic conditions, followed by reduction using NaBH3CN or catalytic hydrogenation. For example, in related pyrimidine derivatives, NaBH3CN-mediated reductive amination in methanol with acetic acid as a catalyst achieves moderate yields (49%) after purification via silica gel chromatography .
- Critical Steps :
- Use inert atmosphere (argon) to prevent oxidation.
- Strict temperature control (e.g., 0°C during NaBH3CN addition) to minimize side reactions.
- Purification via column chromatography (eluent: 5–10% ethanol in dichloromethane) to isolate the amine product.
Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?
- 1H/13C NMR : Assigns proton and carbon environments. For pyrimidine derivatives, characteristic peaks include aromatic protons (δ 7.4–8.8 ppm) and methyl/ethyl groups (δ 1.2–2.6 ppm). Multiplicity analysis (e.g., doublets for pyrimidine protons) confirms substitution patterns .
- X-ray Crystallography : Resolves molecular conformation and hydrogen-bonding networks. In structurally similar pyrimidines, intermolecular N–H···N interactions stabilize the crystal lattice, with bond lengths (~1.3 Å) consistent with aromatic amine systems .
- ESI-HRMS : Validates molecular weight (e.g., m/z 480.2 [M + H]⁺) and isotopic distribution .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity or biological interactions of this compound?
- Molecular Docking : Simulates binding to biological targets (e.g., enzymes). For pyrimidine analogs, docking into methionine aminopeptidase-1 active sites reveals hydrophobic interactions with phenylalanine residues and hydrogen bonds with catalytic histidine .
- DFT Calculations : Predicts frontier molecular orbitals (HOMO-LUMO gaps) to assess nucleophilic/electrophilic sites. Pyrimidine rings often exhibit low LUMO energies, favoring electron-deficient reaction partners .
- Retrosynthetic AI Tools : Platforms like LabMate.AI leverage reaction databases (e.g., Reaxys) to propose feasible routes, optimizing steps such as protecting group strategies or solvent selection .
Q. What experimental strategies address contradictions in reported biological activity data for pyrimidine-based amines?
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or bacterial strains to confirm specificity. For example, discrepancies in 4,6-di(indol-3-yl)pyrimidin-2-amine activity were resolved by standardizing inoculum sizes and incubation times .
- Metabolite Profiling : Use LC-MS to identify degradation products or active metabolites that may influence observed bioactivity.
- Structural Analog Comparison : Test derivatives with varied substituents (e.g., methyl vs. ethyl groups) to isolate structure-activity relationships (SARs) .
Q. How can synthetic yields of this compound be optimized under scalable conditions?
- Solvent Screening : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may complicate purification. Methanol/water mixtures balance solubility and ease of extraction .
- Catalyst Optimization : Transition metal catalysts (e.g., Pd/C for hydrogenation) improve reductive amination efficiency.
- Process Analytics : In-line FTIR monitors intermediate formation, enabling real-time adjustments to reaction parameters (e.g., pH, temperature) .
Q. What role does this compound play in coordination chemistry, and how are its metal complexes characterized?
- Ligand Behavior : The pyrimidine nitrogen and amine group act as donor sites, forming octahedral complexes with transition metals (e.g., Cu²⁺, Fe³⁺). Similar ligands exhibit binding constants (log K) of ~4.5–6.0 .
- Characterization Methods :
- UV-Vis Spectroscopy : d-d transitions (e.g., λmax ~600 nm for Cu²⁺ complexes).
- Magnetic Susceptibility : Determines metal oxidation states and spin states.
- X-ray Absorption Spectroscopy (XAS) : Probes local metal coordination environments .
Data Contradiction Analysis
Q. How should researchers interpret conflicting solubility or stability data for this compound?
- Solubility Testing : Compare results across solvents (e.g., DMSO vs. water) using nephelometry or UV absorbance. Pyrimidine derivatives often show pH-dependent solubility due to amine protonation .
- Accelerated Stability Studies : Expose the compound to heat (40–60°C), light, and humidity, monitoring degradation via HPLC. For example, oxidation to N-oxide derivatives may explain instability in aerobic conditions .
Q. What are the best practices for resolving discrepancies in crystallographic data for structurally similar amines?
- Database Cross-Validation : Compare with entries in the Cambridge Structural Database (CSD) or NIST Chemistry WebBook to identify outliers in bond lengths/angles .
- High-Resolution Data Collection : Use synchrotron radiation for small-molecule crystals to achieve resolution <0.8 Å, reducing model bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
